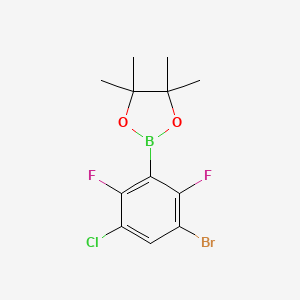

2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core and a halogenated aryl substituent. The structure features bromo (Br), chloro (Cl), and fluoro (F) groups at the 3-, 5-, 2-, and 6-positions of the phenyl ring, respectively. Such multi-halogenated aryl boronate esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing complex biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPZVEQHUBMGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401133581 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-11-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-chloro-2,6-difluorophenylboronic acid with a suitable reagent such as trimethyl borate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters (temperature, pressure, and reagent addition) ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative. It can also undergo oxidation, reduction, and substitution reactions depending on the reagents and conditions employed.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable in pharmaceuticals and materials science.

Oxidation: Various oxidized derivatives, depending on the specific conditions.

Reduction: Reduced forms of the compound, which may have different reactivity profiles.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic devices. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.

Biology: In biological research, it can be used to modify biomolecules or to create fluorescent probes for imaging studies. Its derivatives may also exhibit biological activity, making it useful in drug discovery.

Medicine: The derivatives of this compound can be explored for their potential therapeutic effects. For example, biaryl compounds formed via Suzuki-Miyaura coupling are often found in drug molecules.

Industry: Beyond research, this compound is used in the production of various industrial chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to a palladium catalyst, which then forms the final product by coupling with an organic halide.

Molecular Targets and Pathways:

Suzuki-Miyaura Reaction: The palladium catalyst and the base are crucial for the transmetalation and reductive elimination steps, leading to the formation of the biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Arylboronate Esters

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256781-63-1)

- Structural Differences : Lacks fluorine substituents at the 2- and 6-positions.

- Synthetic Yield: Not explicitly reported, but chlorination/bromination steps (e.g., using NCS) typically yield 80–92% for analogous compounds .

2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256781-65-3)

- Structural Differences : Bromo at the 2-position instead of 3-position; additional chloro at the 3-position.

2-(5-Bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121515-02-2)

Fluorinated Analogues

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1142228-23-6)

- Structural Differences : Difluoromethyl (CF₂H) at the 3-position and fluorine at the 5-position.

2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)

Functionalized Derivatives for Medicinal Chemistry

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Differences : Naphthalene core with cyclopropoxy substituent.

- Biological Activity : Demonstrated inhibitory effects on glycolysis in prostate cancer cells, highlighting the role of extended aromatic systems in biological targeting .

tert-Butyl(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate

- Structural Differences : Boron-linked vinylindole moiety.

- Synthetic Utility: Used in synthesizing kinase inhibitors, with a 75% yield achieved via Sonogashira coupling .

Comparative Data Tables

Table 1: Structural and Electronic Properties

*Calculated based on formula C₁₃H₁₅BBrClF₂O₂.

Key Findings and Implications

- Electronic Effects : Halogen substituents (Br, Cl, F) enhance electrophilicity of the boron center, improving cross-coupling efficiency but may increase steric hindrance .

- Biological Relevance : Fluorine and trifluoromethoxy groups improve metabolic stability and bioavailability in drug candidates .

- Synthetic Challenges : Multi-halogenated derivatives (e.g., the target compound) require precise control of reaction conditions to avoid over-halogenation .

Biological Activity

The compound 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2446508-94-5) is a boron-containing organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.

- Molecular Formula : C₁₂H₁₄BBrClF₂O₂

- Molecular Weight : 335.40 g/mol

- Structure : The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical transformations.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Study Findings : A study published in the Journal of Medicinal Chemistry reported that fluorinated dioxaborolanes can inhibit specific cancer pathways by targeting protein kinases involved in cell proliferation and survival .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of certain enzymes. The dioxaborolane moiety is known to form reversible covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity.

Case Studies

- Case Study 1 : A research study evaluated the effects of similar dioxaborolane compounds on cancer cell lines. Results showed a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM.

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds. The study found that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Modulation of enzymatic activity | |

| Anti-inflammatory | Reduction in cytokine levels |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Remarks |

|---|---|---|

| Dioxaborolane with fluorine substitutions | Enhanced anticancer activity | Increased lipophilicity |

| Non-fluorinated analog | Reduced potency | Less metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.